

Technical Support Center: Handling Unsealed Isotrac® Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isotrac

Cat. No.: B13740967

[Get Quote](#)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of unsealed Isotrac® radioactive solutions from Eckert & Ziegler to minimize the risk of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination when working with unsealed Isotrac® solutions?

A1: Contamination typically arises from direct contact with the radioactive material or the spread of aerosols. Key sources include spills, improper handling techniques, contaminated personal protective equipment (PPE), and inadequate cleaning of work surfaces and equipment.[\[1\]](#)

Q2: What immediate steps should I take in case of a spill?

A2: In the event of a spill, you should immediately notify others in the area, contain the spill using absorbent materials, and decontaminate the affected area following your institution's established procedures. Always wear appropriate PPE during cleanup.

Q3: How often should I monitor my work area for contamination?

A3: Routine monitoring is crucial. It is recommended to perform surveys before and after each experiment involving unsealed radioactive materials.[\[2\]](#)[\[3\]](#) For laboratories where isotopes with

half-lives greater than 24 hours are used, a more thorough area check should be conducted at least every two weeks.[2]

Q4: What are the storage recommendations for Isotrak® solutions to maintain their stability?

A4: To minimize radiolytic decomposition, it is advisable to store radiolabeled compounds at the recommended temperature, often frozen, and protected from light.[4][5] Storing solutions at the lowest practical specific activity and in appropriate solvents can also enhance stability. Always refer to the product-specific data sheet for detailed storage instructions.[6]

Troubleshooting Guides

Issue 1: High Background Counts in Liquid Scintillation Counting

Possible Cause	Troubleshooting Steps
Contaminated LSC or Vials	1. Perform a wipe test on the exterior of the liquid scintillation counter. 2. Run a background check with an empty vial and a vial containing only the scintillation cocktail.
Chemiluminescence	1. Allow the sample to sit in the dark for a period before counting to allow for the decay of chemiluminescence. 2. Consider using a scintillation cocktail formulated to reduce chemiluminescence.
Static Electricity	1. Wipe the exterior of the vials with an anti-static cloth before placing them in the counter. 2. Ensure the laboratory environment has adequate humidity control.
Improper Energy Window Setting	1. Verify that the energy windows are set correctly for the isotope being measured.

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause	Troubleshooting Steps
Radiochemical Impurity	<p>1. Assess the radiochemical purity of the Isotrak® solution using a suitable method like thin-layer chromatography (TLC). 2. If impurities are detected, purify the compound if possible or obtain a fresh vial.</p>
Degradation of the Labeled Compound	<p>1. Review the storage conditions and age of the radiolabeled compound. 2. Consider the possibility of radiolytic decomposition, especially for high specific activity compounds.</p>
Cross-Contamination	<p>1. Perform thorough wipe tests of all equipment and work surfaces. 2. Review handling procedures to identify potential sources of cross-contamination between different radioactive and non-radioactive materials.</p>

Data on Decontamination Efficacy

The following table summarizes the decontamination efficacy of soapy water on various laboratory surfaces contaminated with ^{99m}Tc . The data is based on a study by Salgueiro et al. (2014).^{[7][8]} Efficacy is presented as the percentage of activity removed.

Surface Material	Treatment	Efficacy (% Activity Removed)	Number of Swabs for Complete Decontamination
Stainless Steel	None	>95%	2
Methanol	>95%	3	
Methyl Ethyl Ketone	>95%	2	
Acetone	>95%	4	
Ethanol	>95%	3	
Vinyl-based Flooring	None	>95%	5
Methanol	>95%	5	
Methyl Ethyl Ketone	>95%	5	
Acetone	>90%	6	
Ethanol	>95%	5	
Acrylic Resin/Natural Mineral	None	~85%	>10
Methanol	~75%	>10	
Methyl Ethyl Ketone	~80%	>10	
Acetone	~70%	>10	
Ethanol	~75%	>10	
Epoxy Cover	None	~80%	>10
Methanol	~65%	>10	
Methyl Ethyl Ketone	~75%	>10	
Acetone	~60%	>10	
Ethanol	~70%	>10	

Experimental Protocols

Protocol 1: Routine Contamination Monitoring via Wipe Test

Objective: To detect removable radioactive contamination on laboratory surfaces.

Materials:

- Filter paper or cotton swabs
- Scintillation vials
- Liquid scintillation cocktail
- Forceps
- Gloves and other appropriate PPE
- Liquid Scintillation Counter

Procedure:

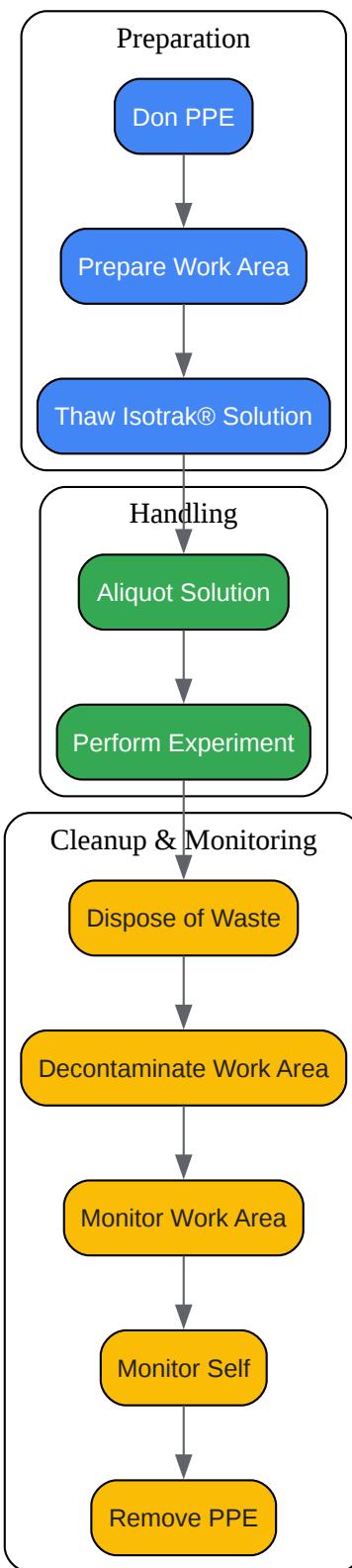
- Define the areas to be tested and label the scintillation vials accordingly.
- Wearing gloves, use forceps to hold a piece of filter paper or a cotton swab.
- Wipe an area of approximately 100 cm^2 (e.g., a $10 \text{ cm} \times 10 \text{ cm}$ square) with firm pressure.
- For each area, use a fresh wipe.
- Place each wipe in its corresponding labeled scintillation vial.
- Add the appropriate volume of liquid scintillation cocktail to each vial.
- Prepare a background vial containing a clean wipe and scintillation cocktail.
- Place the vials in the liquid scintillation counter and count for a sufficient time to achieve the desired statistical accuracy.

- Analyze the results, comparing the counts per minute (CPM) of the test samples to the background. A count significantly above background indicates the presence of contamination.

Protocol 2: Assessment of Radiochemical Purity by Thin-Layer Chromatography (TLC)

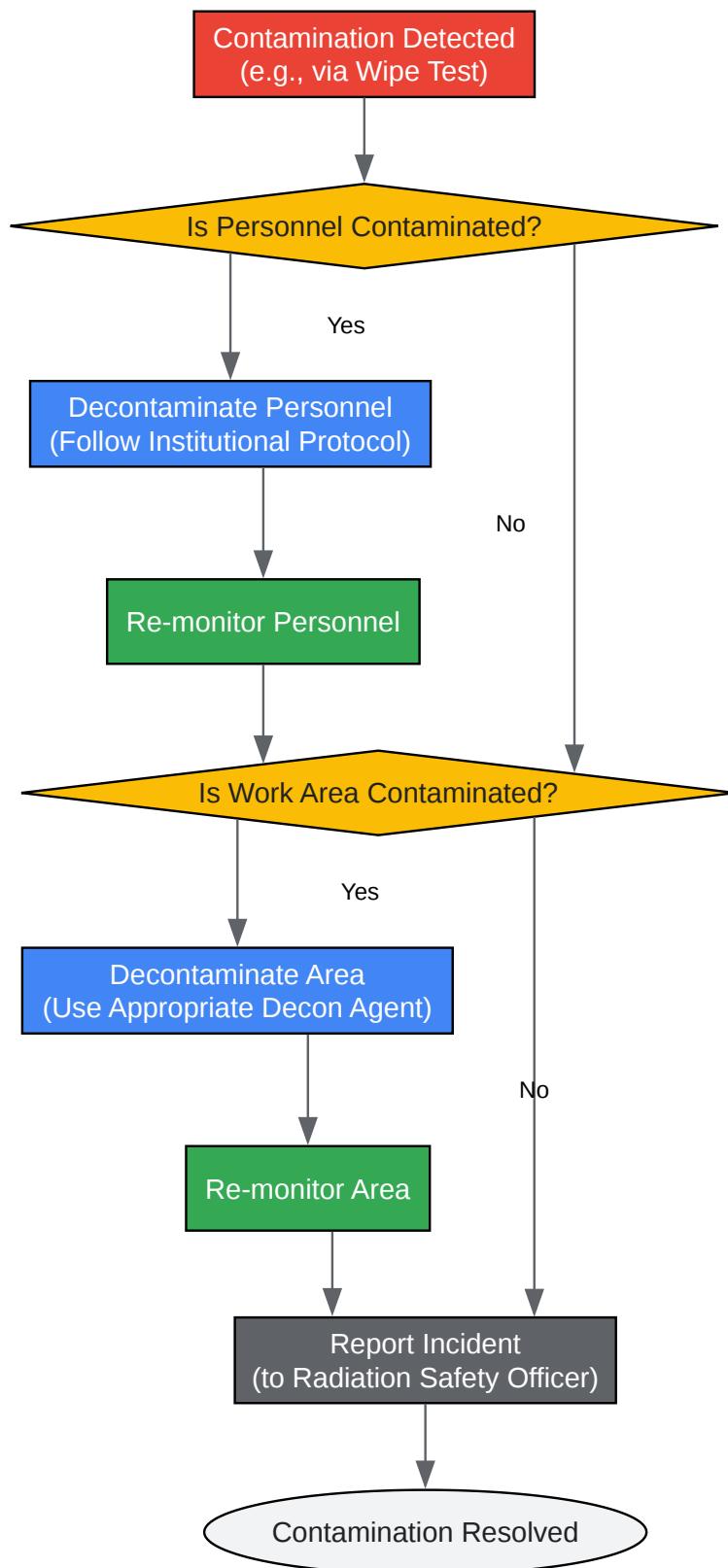
Objective: To determine the percentage of radioactivity in the desired chemical form.

Materials:


- TLC plates (e.g., silica gel)
- Developing chamber
- Appropriate solvent system (mobile phase)
- Micropipette or spotter
- Radiolabeled compound (Isotrak® solution)
- Radiation detector (e.g., radio-TLC scanner or phosphor imager)

Procedure:

- Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.
- Using a micropipette, carefully spot a small volume of the Isotrak® solution onto the origin line of the TLC plate.
- Allow the spot to dry completely.
- Place the TLC plate in the developing chamber, ensuring the origin is above the solvent level.
- Allow the solvent to migrate up the plate until it reaches the desired height (the solvent front).


- Remove the plate from the chamber and mark the solvent front.
- Allow the plate to dry completely.
- Analyze the distribution of radioactivity on the TLC plate using a suitable radiation detector.
- Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the spot of the desired compound.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Visual Guides

[Click to download full resolution via product page](#)

Caption: Workflow for Handling Unsealed Isotrap® Solutions.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Flowchart for a Contamination Event.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 2. abdn.ac.uk [abdn.ac.uk]
- 3. Radioactive Material Laboratory Surveys – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. moravek.com [moravek.com]
- 5. moravek.com [moravek.com]
- 6. Radiochemical Decomposition Guide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. longdom.org [longdom.org]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. rroij.com [rroij.com]
- To cite this document: BenchChem. [Technical Support Center: Handling Unsealed Isotrak® Solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13740967#avoiding-contamination-when-using-unsealed-isotrak-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com